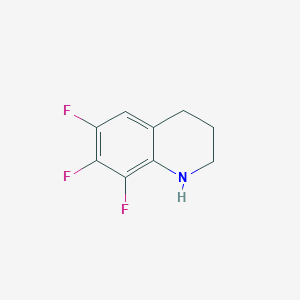
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7,8-Trifluoro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline . The molecular weight of this compound is 187.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with three fluorine atoms attached to the 6th, 7th, and 8th carbon atoms .Scientific Research Applications
Synthesis and Structural Analysis
- One-Pot Synthesis Techniques : A notable advancement is the development of one-pot synthesis methods for creating trifluoromethyl-containing tetrahydroquinolines. These compounds are valuable in medicinal chemistry for their stable CF3 group and partially-saturated bicyclic ring structure. Optimization through NMR studies has enabled the efficient production of novel 2,6-disubstituted derivatives (Johnson et al., 2013).
- Selective Synthesis of Quinoline Derivatives : Research on the bromination of tetrahydroquinoline has led to the selective synthesis of tribromoquinoline and dibromo-tetrahydroquinoline derivatives, showcasing the versatility of this compound in synthesizing variously substituted quinolines efficiently (Şahin et al., 2008).
Potential in Drug Development
- Antiviral Activity : Fluorinated quinazoline derivatives, related to tetrahydroquinoline, have shown promise in antiviral research, particularly against monkeypox virus, smallpox vaccine, and ectromelia virus, indicating their potential as active substances in antiviral drugs (Lipunova et al., 2012).
- NF-κB Inhibition and Cytotoxicity : Tetrahydroquinolines have been identified as potent inhibitors of NF-κB, with specific derivatives showing significant cytotoxicity against various human cancer cell lines. This opens up pathways for developing new cancer therapeutics based on tetrahydroquinoline scaffolds (Jo et al., 2016).
Advanced Materials and Catalysis
- Intermolecular Interactions in Crystals : Studies on partially fluorinated quinoline crystals have revealed insights into the supramolecular motifs and intermolecular interactions that dictate the lattice structure, which is vital for designing new materials with specific properties (Bagryanskaya et al., 2008).
Properties
IUPAC Name |
6,7,8-trifluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h4,13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKUFPXZLFLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2NC1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
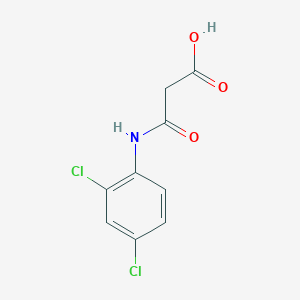
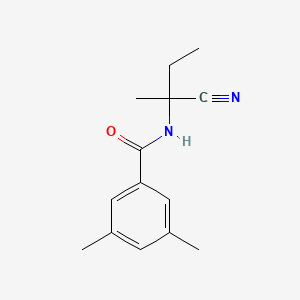
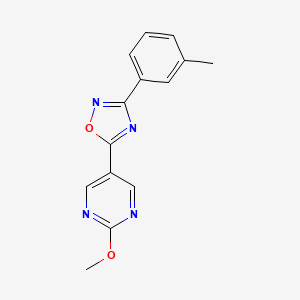
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
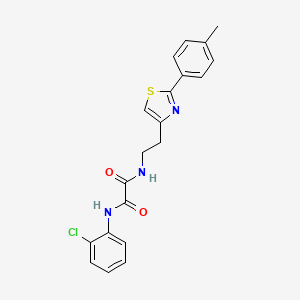
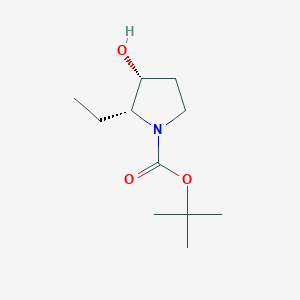
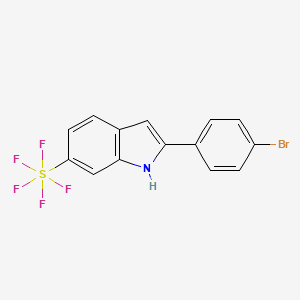
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)
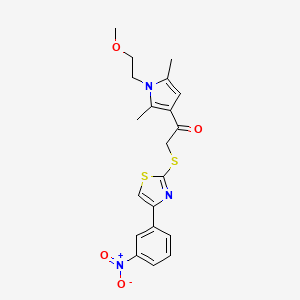
![Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B2637719.png)
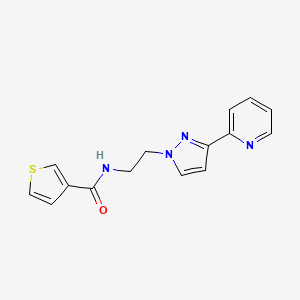
![N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2637721.png)
